2-Bromo-6-piperidin-1-ylmethylpyridine
Overview
Description
2-Bromo-6-piperidin-1-ylmethylpyridine is an organic compound with the molecular formula C₁₁H₁₅BrN₂. It is a brominated derivative of pyridine, featuring a piperidine ring attached to the pyridine core. This compound is primarily used in research settings, particularly in the fields of medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-piperidin-1-ylmethylpyridine typically involves the bromination of 6-piperidin-1-ylmethylpyridine. One common method includes:
Starting Material: 6-piperidin-1-ylmethylpyridine.
Bromination: The reaction is carried out using bromine (Br₂) or N-bromosuccinimide (NBS) as the brominating agent.
Solvent: The reaction is often conducted in an organic solvent such as dichloromethane (DCM) or acetonitrile.
Conditions: The reaction mixture is typically stirred at room temperature or slightly elevated temperatures until the bromination is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and reagent concentration) is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-piperidin-1-ylmethylpyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 6-piperidin-1-ylmethylpyridine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Major Products
Nucleophilic Substitution: Formation of substituted pyridines.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of 6-piperidin-1-ylmethylpyridine.
Scientific Research Applications
2-Bromo-6-piperidin-1-ylmethylpyridine is utilized in various scientific research applications:
Medicinal Chemistry: As a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Employed in the study of receptor-ligand interactions and as a probe in biochemical assays.
Industrial Applications: Utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-6-piperidin-1-ylmethylpyridine depends on its specific application. In medicinal chemistry, it may act as a ligand that binds to specific receptors or enzymes, modulating their activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-piperidin-1-ylmethylpyridine: Similar structure but with a chlorine atom instead of bromine.
2-Fluoro-6-piperidin-1-ylmethylpyridine: Contains a fluorine atom, offering different electronic properties.
6-Piperidin-1-ylmethylpyridine: Lacks the halogen substituent, providing a basis for comparison.
Uniqueness
2-Bromo-6-piperidin-1-ylmethylpyridine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. The bromine atom’s size and electron-withdrawing properties can enhance the compound’s stability and binding characteristics compared to its chloro and fluoro analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-bromo-6-(piperidin-1-ylmethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2/c12-11-6-4-5-10(13-11)9-14-7-2-1-3-8-14/h4-6H,1-3,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZAYAYNJQNKVQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=NC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80549407 | |
Record name | 2-Bromo-6-[(piperidin-1-yl)methyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80549407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103923-00-8 | |
Record name | 2-Bromo-6-[(piperidin-1-yl)methyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80549407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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